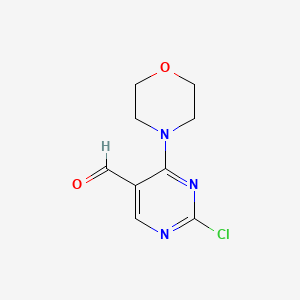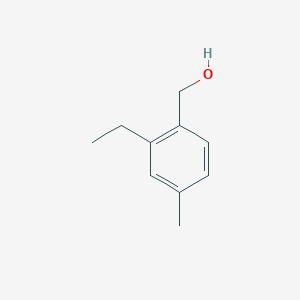
(2-Ethyl-4-methylphenyl)methanol
Descripción general
Descripción
“(2-Ethyl-4-methylphenyl)methanol”, also known as “4-Methylphenethyl alcohol” or “2-(p-Tolyl)ethanol”, is an oily liquid . It is a natural product found in Ligusticum striatum and Ligusticum chuanxiong . The molecular formula of this compound is C9H12O .
Molecular Structure Analysis
The molecular structure of “(2-Ethyl-4-methylphenyl)methanol” can be represented by the InChI string:InChI=1S/C9H12O/c1-8-2-4-9 (5-3-8)6-7-10/h2-5,10H,6-7H2,1H3 . The molecular weight of this compound is 136.19 g/mol . Physical And Chemical Properties Analysis
“(2-Ethyl-4-methylphenyl)methanol” is an oily liquid . The molecular weight of this compound is 136.19 g/mol .Aplicaciones Científicas De Investigación
Lipid Dynamics in Biological Membranes : Methanol is used as a solubilizing agent for studying transmembrane proteins and peptides in biological and synthetic membranes. It significantly influences lipid dynamics, affecting the structure-function relationship associated with bilayer composition. This is crucial in understanding cellular survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).
Bio-diesel and Bio-lubricant Synthesis : Methanol plays a role in the transesterification of vegetable oil (triglycerides) to produce bio-diesel and bio-lubricants. This process is significant for developing sustainable and renewable energy sources (Bokade & Yadav, 2007).
Biological Conversion to Specialty Chemicals : Engineering Escherichia coli to utilize methanol for converting it into useful metabolites is a significant application. This biological conversion is promising for chemical and fuel production, utilizing methanol as a substrate (Whitaker et al., 2017).
Methylation of Aromatic Amines : Methanol is used in the methylation of aromatic amines, an important process in organic synthesis. This application highlights methanol's role in facilitating chemical transformations in a variety of compounds (Ogata et al., 2018).
Methanolysis of Polyurethane Foam : Methanol is used in the methanolysis of polyurethane foam, which is significant for chemical recycling and understanding the degradation process of polymeric materials (Asahi et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
(2-ethyl-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-6-8(2)4-5-10(9)7-11/h4-6,11H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKBPLIFNSPFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-4-methylphenyl)methanol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


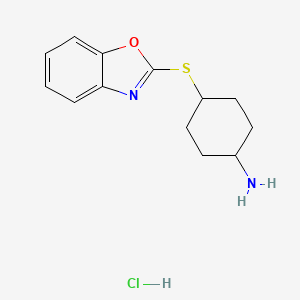


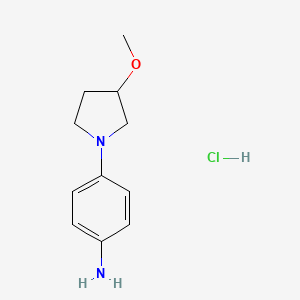
![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)
![[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid](/img/structure/B1473498.png)
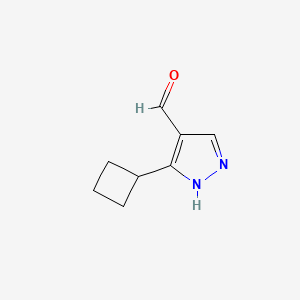
![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)



